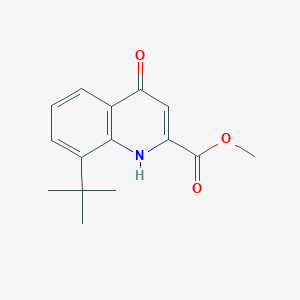![molecular formula C12H13N5S B11855356 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11855356.png)
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-ヒドラジニルチアゾールは、イミダゾ[1,2-a]ピリジンとチアゾール部分の両方を含む複素環式化合物です。
準備方法
合成経路および反応条件
4-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-ヒドラジニルチアゾールの合成は、通常、酸性条件下で2,7-ジメチルイミダゾ[1,2-a]ピリジンとチオセミカルバジドを縮合させることで行われます。反応は、中間体ヒドラゾンの形成を経て進行し、その後環化してチアゾール環を形成します。
工業生産方法
この化合物の工業生産方法は、文献では十分に記載されていません。一般的なアプローチは、収率と純度を最大限に高めるために反応条件を最適化し、大規模合成には連続フローリアクターを使用することが考えられます。
化学反応の分析
反応の種類
4-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-ヒドラジニルチアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、イミダゾ[1,2-a]ピリジン環またはチアゾール環を標的にすることができます。
置換: 求電子置換反応と求核置換反応は、芳香族環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用することができます。
置換: ハロゲン化剤、アルキル化剤、アシル化剤は、置換反応によく使用されます。
主な生成物
これらの反応で生成される主な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、置換反応は芳香族環にさまざまな官能基を導入することができます。
科学的研究の応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: 抗菌剤および抗癌剤としての可能性を示しています。
医学: 特定の酵素または受容体を標的にする薬物開発における使用を調査する研究が進行中です。
産業: この化合物のユニークな構造は、材料科学や触媒における使用の候補となっています。
作用機序
4-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-ヒドラジニルチアゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、活性部位またはアロステリック部位に結合することで酵素活性を阻害し、基質へのアクセスを遮断したり、酵素の立体構造を変えたりすることができます。癌細胞では、細胞シグナル伝達経路を破壊することでアポトーシスを誘導する可能性があります。
類似の化合物との比較
類似の化合物
ゾルピデム: 睡眠導入剤として使用されるよく知られたイミダゾ[1,2-a]ピリジン誘導体です。
アルピデム: 不安解消作用を持つ別のイミダゾ[1,2-a]ピリジン誘導体です。
2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-カルボキサミド: 顕著な抗結核活性を持つ化合物です。
独自性
4-(2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-イル)-2-ヒドラジニルチアゾールは、イミダゾ[1,2-a]ピリジン環とチアゾール環の両方が存在することでユニークであり、これにより明確な化学的および生物学的特性が与えられます。その二重機能は、さまざまな分野で多用途な用途を可能にするため、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Compounds with significant anti-tuberculosis activity.
Uniqueness
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to the presence of both imidazo[1,2-a]pyridine and thiazole rings, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.
特性
分子式 |
C12H13N5S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H13N5S/c1-7-3-4-17-10(5-7)14-8(2)11(17)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16) |
InChIキー |
NKKMDAXZAFMBQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11855278.png)




![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)
![7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)



![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)
![4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene](/img/structure/B11855327.png)
![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)
